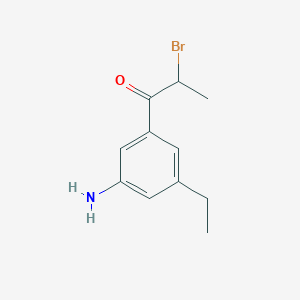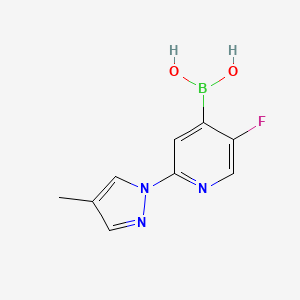
(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C9H9BFN3O2. This compound is notable for its unique structure, which includes a fluorinated pyridine ring and a pyrazole moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method starts with the reaction of 4-fluoropyridine with 4-methyl-1H-pyrazole under suitable conditions to form the desired intermediate. This intermediate is then subjected to borylation using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final boronic acid product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of protease inhibitors and other enzyme-targeted therapies .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole derivative with applications in medicinal chemistry.
1H-Pyrazolo[3,4-b]pyridines: A class of compounds with similar structural features and diverse biomedical applications.
Uniqueness
(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is unique due to its combination of a fluorinated pyridine ring and a pyrazole moiety, which imparts distinct chemical reactivity and biological activity. Its boronic acid group further enhances its utility in cross-coupling reactions and enzyme inhibition studies .
Properties
Molecular Formula |
C9H9BFN3O2 |
|---|---|
Molecular Weight |
221.00 g/mol |
IUPAC Name |
[5-fluoro-2-(4-methylpyrazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-3-13-14(5-6)9-2-7(10(15)16)8(11)4-12-9/h2-5,15-16H,1H3 |
InChI Key |
XIRKPAWSTBVRFV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)N2C=C(C=N2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


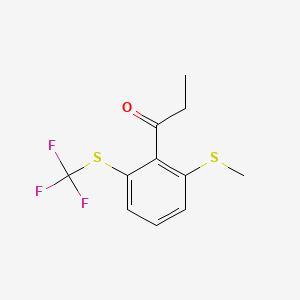
![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)
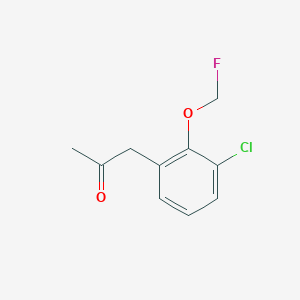

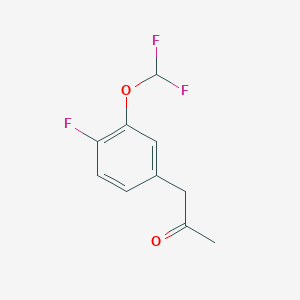
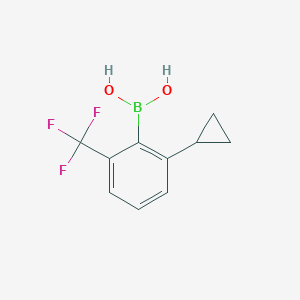


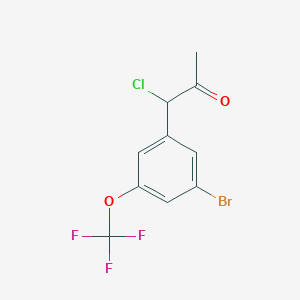
![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)

